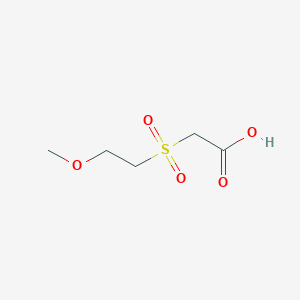

2-(2-Methoxyethanesulfonyl)acetic acid

Description

Contextualization within Sulfonylacetic Acid Derivatives

2-(2-Methoxyethanesulfonyl)acetic acid belongs to the class of sulfonylacetic acids. These compounds are characterized by a sulfonyl group (R-SO2-) directly attached to the alpha-carbon of an acetic acid moiety (-CH2COOH). The sulfonyl group is a strong electron-withdrawing group, which significantly influences the acidity of the carboxylic acid proton. Generally, sulfonic acids are strong acids, and while the alpha-sulfonyl group in sulfonylacetic acids doesn't render them as acidic as simple sulfonic acids, they are typically more acidic than unsubstituted acetic acid. wikipedia.org This enhanced acidity can be a crucial factor in molecular recognition and binding to biological targets.

The core structure of sulfonylacetic acid can be seen as a versatile scaffold. The "R" group on the sulfonyl moiety can be varied extensively, allowing for the modulation of the molecule's steric and electronic properties. This tunability is a key reason for the interest in this class of compounds in areas such as drug discovery.

Significance of the Methoxyethanesulfonyl Moiety in Molecular Design

The defining feature of the titular compound is its 2-methoxyethanesulfonyl side chain (CH3OCH2CH2SO2-). This moiety introduces several important characteristics to the molecule. The ether linkage within the ethyl chain adds a degree of flexibility and polarity. The methoxy (B1213986) group can act as a hydrogen bond acceptor, a property that is highly significant in the design of molecules intended to interact with biological macromolecules. wikipedia.org

In the broader context of organic synthesis, moieties containing methoxyethyl groups are sometimes employed as protecting groups for alcohols, known as the 2-methoxyethoxymethyl (MEM) ether. wikipedia.org This highlights the chemical stability of the ether linkage under certain conditions, while also suggesting that it can be cleaved under specific acidic conditions. While not its primary role in this compound, this known chemistry provides insight into the potential reactivity of the methoxyethyl part of the molecule.

Overview of Research Trajectories for Complex Organosulfur Compounds

Research into complex organosulfur compounds is a vibrant area of contemporary chemistry. wikipedia.org These compounds are recognized for their diverse biological activities and are integral components of numerous pharmaceuticals. bldpharm.com The sulfur atom can exist in various oxidation states, leading to a wide range of functional groups with distinct chemical properties, from sulfides and disulfides to sulfoxides and sulfones. britannica.combritannica.com

A significant trajectory in this research area is the development of novel synthetic methods to access complex organosulfur molecules with high precision and efficiency. youtube.comresearchgate.net Furthermore, there is a continuous effort to understand the structure-activity relationships of these compounds to design new therapeutic agents. The incorporation of sulfur-containing functional groups can influence a molecule's solubility, metabolic stability, and binding affinity to its target. The exploration of compounds like this compound, even if not yet widely studied, fits within this broader effort to expand the chemical space of functionalized organosulfur molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethylsulfonyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5S/c1-10-2-3-11(8,9)4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKVYASZVLDEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94939-49-8 | |

| Record name | 2-(2-methoxyethanesulfonyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Methoxyethanesulfonyl Acetic Acid and Analogues

Precursor Derivatization Strategies

The initial stages of synthesis often involve the modification of precursor molecules to install the necessary functional groups and structural frameworks. These strategies include oxidative transformations, functionalization of halogenated compounds, and various alkylation reactions.

Oxidative Transformations of Corresponding Nitriles

A common and effective method for producing carboxylic acids is through the oxidative hydrolysis of a corresponding nitrile precursor. In this pathway, a compound such as 2-(2-methoxyethanesulfonyl)acetonitrile would serve as the immediate precursor to the final acid. This transformation can be achieved through chemical or biological means.

Chemical hydrolysis typically involves heating the nitrile with a strong acid or base. chemguide.co.uklibretexts.orglibretexts.org For analogous structures, such as the conversion of 2-[2-(2-methoxyethoxy) ethoxy]acetonitrile to its corresponding acetic acid, oxidation can be performed using agents like sodium hypochlorite. acs.org The reaction proceeds by converting the nitrile (-CN) group into a carboxylic acid (-COOH) group. acs.orggoogle.com Enzymatic methods, utilizing nitrilase or nitrile hydratase enzymes, offer a greener alternative, performing the hydrolysis under mild, aqueous conditions, which can be highly selective and efficient. libretexts.org

Halogenated Precursor Functionalization Approaches

Syntheses can also commence from precursors containing halogen atoms, which act as good leaving groups for nucleophilic substitution reactions. For instance, a plausible route to the core structure of 2-(2-methoxyethanesulfonyl)acetic acid could involve the reaction of sodium 2-methoxyethanethiolate with an ester of a haloacetic acid, such as ethyl chloroacetate. This would form a thioether intermediate, ethyl 2-((2-methoxyethyl)thio)acetate. Subsequent oxidation of the sulfide (B99878) group to a sulfone is a critical step. nih.gov This oxidation converts the thioether (-S-) to a sulfonyl group (-SO2-), yielding ethyl 2-(2-methoxyethanesulfonyl)acetate. nih.gov The final step would then be the hydrolysis of the ester to the desired carboxylic acid. This strategy is analogous to the synthesis of phenoxyacetic acids where a phenol (B47542) is reacted with chloroacetic acid.

Alkylation Reactions in Sulfonyl Acetic Acid Synthesis

Alkylation reactions are fundamental to building the carbon framework of sulfonyl compounds. One key method is the alkylation of sulfinates. acs.org Metal sulfinates, which can be generated from Grignard reagents and sulfur dioxide, react with alkyl halides to form the C-SO2-C bond characteristic of sulfones. organic-chemistry.org This approach allows for the direct formation of the sulfone moiety by coupling an appropriate alkyl group to a sulfinate precursor. For example, reacting a 2-methoxyethyl-containing organometallic reagent with sulfur dioxide would generate a 2-methoxyethanesulfinate salt, which could then be alkylated with an acetic acid synthon. acs.orgorganic-chemistry.org Phase-transfer catalysis can be employed to facilitate the alkylation of sulfinate salts with alkyl halides, often leading to good yields of the desired sulfone. acs.org

Table 1: Overview of Precursor Derivatization Strategies

| Strategy | Precursor Type | Key Transformation | Reagents/Conditions | Resulting Group |

|---|---|---|---|---|

| Nitrile Oxidation | R-CH₂-CN | Hydrolysis | Acid/Base, Heat; Nitrilase enzymes | R-CH₂-COOH |

| Halogenated Functionalization | R-SNa + Cl-CH₂-COOEt | Nucleophilic Substitution & Oxidation | 1. Base; 2. Oxidizing agent (e.g., H₂O₂) | R-SO₂-CH₂-COOEt |

| Sulfinate Alkylation | R-SO₂Na + R'-X | S-Alkylation | Polar aprotic solvent (e.g., DMF) | R-SO₂-R' |

This table provides a generalized summary of precursor derivatization strategies applicable to the synthesis of sulfonyl acetic acids and their analogs.

Formation of the Sulfonylacetate Moiety

The construction of the sulfonylacetate functional group is a critical part of the synthesis, involving the formation of the carbon-sulfur bond and the introduction of the carboxylic acid.

Sulfonylation Reactions in C-C Bond Formation

Modern synthetic methods often involve radical reactions to form the C-SO2 bond and adjacent C-C bonds. Oxidative sulfonylation of alkenes is a powerful technique where sulfonyl radicals are generated from precursors like sulfinic acids or sulfonyl hydrazides. rsc.orgnih.gov These radicals then add across a carbon-carbon double bond. rsc.orgnih.gov For instance, the reaction of an alkene with a sulfinic acid in the presence of an oxidant can lead to difunctionalized products, such as β-hydroxysulfones. rsc.orgnih.gov Photocatalytic systems, often using visible light, can also initiate these radical processes under mild conditions, providing access to complex sulfones. rsc.org These methods are highly valued for their ability to build molecular complexity rapidly.

Carboxylic Acid Group Introduction Pathways

The final step in many synthetic routes to this compound is the introduction of the carboxylic acid group. The most common and straightforward pathway is the hydrolysis of a corresponding ester, such as ethyl 2-(2-methoxyethanesulfonyl)acetate. chemguide.co.uklibretexts.org This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.orglibretexts.org Alkaline hydrolysis, sometimes called saponification, is often preferred as it is an irreversible reaction that typically proceeds to completion, forming the carboxylate salt, which can then be acidified to yield the final carboxylic acid. chemguide.co.uklibretexts.org

Alternatively, the carboxylic acid can be formed through the oxidation of a primary alcohol. nih.govlibretexts.orgorganic-chemistry.org In this approach, a precursor like 2-(2-methoxyethanesulfonyl)ethanol would be oxidized using a suitable oxidizing agent. libretexts.orgorganic-chemistry.orgresearchgate.net A variety of reagents can accomplish this transformation, from classic chromium-based reagents to modern, milder systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant. nih.govorganic-chemistry.org This method is particularly useful if the alcohol precursor is more readily accessible than the corresponding nitrile or ester.

Table 2: Methods for Forming the Sulfonylacetate Moiety

| Strategy | Key Transformation | Precursor | Reagents/Conditions | Product |

|---|---|---|---|---|

| Radical Sulfonylation | Addition to C=C bond | Alkene + Sulfinic Acid | Oxidant (e.g., O₂) or Photocatalyst | β-functionalized sulfone |

| Ester Hydrolysis | Saponification | R-SO₂-CH₂-COOEt | NaOH or HCl(aq), Heat | R-SO₂-CH₂-COOH |

| Alcohol Oxidation | Oxidation | R-SO₂-CH₂-CH₂OH | TEMPO/NaOCl; CrO₃ | R-SO₂-CH₂-COOH |

This table summarizes key reactions for constructing the sulfonylacetate group.

Stereoselective Synthesis Considerations

The introduction of chirality into molecules is a critical aspect of modern organic synthesis, particularly for applications in pharmacology and materials science. For substituted sulfonylacetic acids, where the carbon alpha to the sulfonyl group can be a stereocenter, controlling the three-dimensional arrangement of atoms is paramount.

Enantioselective and Diastereoselective Routes to Substituted Sulfonylacetic Acids

The development of enantioselective and diastereoselective routes to substituted sulfonylacetic acids is crucial for accessing optically pure compounds. While specific examples for this compound are not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of α-functionalized sulfones can be applied.

One common approach involves the enantioselective alkylation of a sulfonylacetate precursor. This can be achieved through the use of a chiral phase-transfer catalyst or by forming a chiral enolate with a chiral base. For instance, the deprotonation of a racemic sulfonylacetic ester with a chiral lithium amide base could, in principle, lead to a non-racemic mixture of enolates that can then be reacted with an electrophile to furnish an enantioenriched product.

Another strategy is the diastereoselective functionalization of a substrate already containing a stereocenter. For example, if a chiral precursor is used to construct the sulfonylacetic acid backbone, subsequent reactions can be influenced by the existing stereochemistry, leading to a diastereoselective outcome. Multicomponent reactions, which allow for the construction of complex molecules with multiple stereocenters in a single operation, represent a powerful tool for the diastereoselective synthesis of highly substituted pyrrolidines and other heterocyclic systems, a strategy that could be adapted for acyclic systems. nih.gov

Furthermore, kinetic resolution of a racemic mixture of a sulfonylacetic acid derivative can be employed. This involves using a chiral reagent or catalyst that reacts preferentially with one enantiomer, leaving the other unreacted and thus enriched.

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliaries:

A well-established method for achieving stereocontrol is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of chiral substituted sulfonylacetic acids, a plausible strategy involves attaching a chiral auxiliary, such as one of the well-known Evans oxazolidinones or a camphorsultam, to the carboxylic acid moiety of a sulfonylacetic acid precursor. researchgate.netscielo.org.mxsigmaaldrich.com The resulting chiral imide can then be deprotonated at the α-position to the sulfonyl group, and the subsequent alkylation reaction would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would yield the enantioenriched sulfonylacetic acid.

Sulfur-based chiral auxiliaries, often derived from amino acids, have also demonstrated significant utility in asymmetric synthesis, including in aldol (B89426) and Michael addition reactions. scielo.org.mx These could potentially be employed to control the stereochemistry during the formation of the carbon backbone of substituted sulfonylacetic acids.

Organocatalysis:

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.govnih.gov This approach avoids the use of often toxic and expensive metal-based catalysts. For the synthesis of chiral sulfonylacetic acids, several organocatalytic strategies could be envisioned.

A bifunctional organocatalyst, such as a thiourea (B124793) or a cinchona alkaloid derivative, could be used to activate both the sulfonylacetic acid derivative and the electrophile in an enantioselective alkylation or Michael addition reaction. The catalyst would create a chiral environment around the reactants, leading to the preferential formation of one enantiomer.

For instance, the conjugate addition of a sulfonylacetic acid ester to an α,β-unsaturated carbonyl compound could be catalyzed by a chiral organocatalyst, establishing a new stereocenter with high enantioselectivity. Subsequent transformation of the resulting adduct would provide access to a variety of chiral substituted sulfonylacetic acids.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. These principles are increasingly being applied to the synthesis of sulfones and their derivatives.

Solvent-Free and Aqueous Medium Reaction Development

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Synthesis: The synthesis of sulfones can, in some cases, be performed under solvent-free conditions. For example, the oxidation of sulfides to sulfones has been achieved using solid-supported reagents or by simply heating the neat reactants. wikipedia.org Microwave irradiation has also been employed to accelerate reactions in the absence of a solvent, leading to faster reaction times and often cleaner products. nih.gov For the synthesis of N-sulfonylimines, a related class of compounds, a solvent-free method using a solid superacid catalyst under microwave irradiation has been reported. nih.gov

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of synthetic methods that proceed in water is a major goal of green chemistry. The synthesis of sulfonamide and sulfonate carboxylic acid derivatives has been successfully carried out in an aqueous medium using sodium carbonate as a base, eliminating the need for organic solvents. mdpi.com The oxidation of sulfides to sulfones using hydrogen peroxide (H₂O₂) as the oxidant can also be performed in water, representing a clean and environmentally friendly process. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom Economy: This principle, developed by Barry Trost, emphasizes the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. beilstein-journals.org Reactions with high atom economy generate minimal waste. Addition reactions, such as the Diels-Alder reaction and catalytic hydrogenation, are classic examples of 100% atom economy. beilstein-journals.org

In the context of sulfone synthesis, oxidation of sulfides to sulfones using 30% aqueous hydrogen peroxide is a highly atom-economical process, with water being the only byproduct. researchgate.net This method avoids the use of stoichiometric heavy metal oxidants, which generate significant amounts of toxic waste. researchgate.net Another example of a highly atom-economical reaction is the iodosulfenylation of alkynes, which has been reported to have 100% atom economy. scielo.org.mx

Waste Minimization: This principle is closely related to atom economy and focuses on preventing the formation of waste in the first place. This can be achieved by using catalytic rather than stoichiometric reagents, recycling solvents and catalysts, and designing reactions that produce non-toxic byproducts. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy for waste minimization. google.com For instance, a bio-based, heterogeneous organocatalyst has been developed for the green synthesis of 2,3-dihydroquinazoline derivatives, demonstrating the potential for recyclable catalysts in complex organic transformations. google.com

Chemical Reactivity and Mechanistic Studies of 2 2 Methoxyethanesulfonyl Acetic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, decarboxylation, and anhydride (B1165640) formation. The presence of the electron-withdrawing sulfonyl group at the α-position can influence the reactivity of the carboxyl group.

Esterification:

2-(2-Methoxyethanesulfonyl)acetic acid can be converted to its corresponding esters through various esterification methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. operachem.comathabascau.calibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed. operachem.comlibretexts.orgmasterorganicchemistry.com

A typical Fischer esterification of this compound with ethanol (B145695) would proceed as follows:

Reactants: this compound, Ethanol (in excess)

Catalyst: Concentrated Sulfuric Acid

Conditions: Reflux

Product: Ethyl 2-(2-methoxyethanesulfonyl)acetate

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.org

Interactive Data Table: Representative Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | 65 | 90 | operachem.com |

| Acetic Acid | Ethanol | H₂SO₄ | Reflux | 65-97 | masterorganicchemistry.com |

| Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl) | Reflux | Not specified | cerritos.edu |

Amidation:

The synthesis of amides from this compound can be achieved by reacting it with an amine. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are often employed to activate the carboxylic acid.

Common methods for amidation include:

Activation with Thionyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). The resulting 2-(2-methoxyethanesulfonyl)acetyl chloride can then be reacted with an amine to form the corresponding amide. google.com

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with an amine. cerritos.edu

While specific yields for the amidation of this compound are not documented, general procedures for the amidation of carboxylic acids report good to excellent yields depending on the substrates and reaction conditions. researchgate.net

Interactive Data Table: Common Reagents for Amidation of Carboxylic Acids

| Activating Agent | Amine | Solvent | Typical Conditions | Reference |

| Thionyl Chloride | Primary/Secondary | Aprotic (e.g., DCM, THF) | 0°C to room temperature | cerritos.edu |

| DCC/EDC | Primary/Secondary | Aprotic (e.g., DMF, DCM) | 0°C to room temperature | cerritos.edu |

Decarboxylation and Related Transformations

Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide. Simple aliphatic carboxylic acids are generally resistant to thermal decarboxylation. organicchemistrytutor.comreddit.com However, the presence of an electron-withdrawing group at the β-position, such as a carbonyl group, can facilitate this reaction, often through a cyclic transition state. organicchemistrytutor.com

In the case of this compound, the sulfonyl group is at the α-position. While the sulfonyl group is strongly electron-withdrawing, the mechanism for decarboxylation of α-sulfonyl carboxylic acids is not as well-established as for β-keto acids. The reaction would likely require harsh conditions, such as high temperatures, and may proceed through a carbanionic intermediate if a base is present. Radical decarboxylation methods, such as the Barton decarboxylation or silver-catalyzed decarboxylation, could also be potential routes for the removal of the carboxyl group from this compound. reddit.comacs.orgnih.gov For instance, silver-catalyzed decarboxylative azidation of aliphatic carboxylic acids has been reported to proceed under mild conditions. acs.org

It is important to note that the thermal decarboxylation of acetic acid itself is a high-temperature process, with studies conducted at 200°C and 300°C showing measurable rates. organicchemistrytutor.com The presence of the α-sulfonyl group in this compound would likely influence the stability of any potential intermediates and thus the reaction conditions required for decarboxylation.

Acid anhydrides are reactive derivatives of carboxylic acids and are useful as acylating agents. The anhydride of this compound can be prepared, for example, by reacting the corresponding acyl chloride, 2-(2-methoxyethanesulfonyl)acetyl chloride, with the sodium salt of this compound.

Once formed, 2-(2-methoxyethanesulfonyl)acetic anhydride can be used to acylate various nucleophiles, such as alcohols and amines, to introduce the 2-(2-methoxyethanesulfonyl)acetyl group. Acylation reactions using anhydrides are generally less vigorous than those using acyl chlorides and produce a carboxylic acid as a byproduct. organic-chemistry.orgyoutube.com

For example, the acylation of an amine with 2-(2-methoxyethanesulfonyl)acetic anhydride would proceed as follows:

Reactants: 2-(2-Methoxyethanesulfonyl)acetic anhydride, Amine

Conditions: Typically in the presence of a base (e.g., pyridine) or under neutral conditions.

Products: N-substituted-2-(2-methoxyethanesulfonyl)acetamide and this compound.

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the amide and the displacement of a carboxylate leaving group. libretexts.org

Reactivity of the Sulfonyl Group

The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the d-orbital participation of the sulfur atom. This has a profound effect on the stability of adjacent charged species.

Carbanion Stabilization: The sulfonyl group is known to stabilize an adjacent carbanion. The negative charge on the α-carbon can be delocalized onto the sulfonyl group through pπ-dπ overlap with the sulfur atom. This acidifying effect makes the α-protons of this compound more acidic than those of a simple aliphatic carboxylic acid. This increased acidity is a critical factor in reactions involving the formation of an enolate or a carbanion at the α-position.

Carbocation Destabilization: Conversely, the sulfonyl group would destabilize an adjacent carbocation. The strong inductive electron-withdrawing effect of the sulfonyl group would intensify the positive charge on the α-carbon, making the formation of such a carbocation highly unfavorable.

The electronic influence of the sulfonyl group can be quantified using Hammett substituent constants (σ). While a specific σ value for the 2-methoxyethanesulfonyl group is not available, the methylsulfonyl (CH₃SO₂) group has a σ-meta value of 0.615 and a σ-para value of +0.73 for benzoic acid, indicating its strong electron-withdrawing nature. researchgate.netpitt.edu

Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions because the negative charge of the resulting sulfonate anion is well-stabilized by resonance over the three oxygen atoms. researchgate.netlibretexts.orgwpmucdn.comlibretexts.orgmdpi.com In the context of this compound, if the molecule were to be modified, for example, by converting the carboxylic acid to an ester and then reducing it to an alcohol, the resulting 2-(2-methoxyethanesulfonyl)ethyl group could potentially act as a leaving group in a substitution reaction if it were attached to a suitable substrate.

However, in the parent carboxylic acid, the 2-methoxyethanesulfonyl group itself is not typically a leaving group in standard nucleophilic substitution reactions at the α-carbon. The carbon-sulfur bond is generally strong. For the sulfonyl group to act as a leaving group, the reaction would likely need to proceed through a different mechanism, such as an elimination reaction or a rearrangement.

Studies on the solvolysis of alkanesulfonyl chlorides provide insight into the reactivity of the sulfonyl center itself. researchgate.net These reactions often proceed through a direct interaction with the substrate or a cationic intermediate.

Stability and Reactivity under Oxidative/Reductive Conditions

The stability of this compound is dictated by the interplay of its sulfonyl, carboxylic acid, and methoxyethoxy functionalities. The sulfone group, being in its highest oxidation state, is generally resistant to further oxidation. Research on various sulfones has demonstrated their high stability even at elevated voltages when used as electrolyte solvents, suggesting the sulfonyl moiety in the target molecule would be robust under oxidative stress. researchgate.netresearchgate.net However, the ether linkage within the methoxyethoxy chain presents a potential site for oxidative cleavage, a reaction known to occur with ethers, particularly in the presence of strong oxidizing agents. Studies on the oxidative deprotection of similar ether groups, such as p-methoxybenzyl (PMB) ethers, indicate that cleavage can be induced using nitroxyl (B88944) radical catalysts in the presence of a co-oxidant. nih.gov Therefore, under strong oxidative conditions, this compound would likely undergo degradation primarily at the methoxyethoxy chain.

Under reductive conditions, the primary site of reaction is expected to be the carbonyl-like functionality of the acetic acid group, which is activated by the adjacent electron-withdrawing sulfonyl group, making it analogous to a β-keto sulfone. The reduction of β-keto sulfones to the corresponding β-hydroxy sulfones is a well-documented transformation. mdpi.com Various reducing agents, including alkyl aluminum compounds like triisobutylaluminium (i-Bu₃Al) and diisobutylaluminium hydride (i-Bu₂AlH), have been shown to be effective in this reduction. mdpi.com The ether linkage is generally stable to many reducing agents, especially those used for carbonyl reductions. organic-chemistry.org However, more forceful reductive conditions, such as those employing strong acids and reducing agents, could potentially lead to the cleavage of the ether bond. wikipedia.org

The following table summarizes the expected stability and reactivity of the key functional groups in this compound under oxidative and reductive conditions, based on analogous compounds.

| Functional Group | Oxidative Conditions | Reductive Conditions |

| Sulfone | Generally stable researchgate.netresearchgate.net | Generally stable |

| Carboxylic Acid (activated) | Stable | Reducible to β-hydroxy sulfone analogue mdpi.com |

| Methoxyethoxy Chain | Susceptible to cleavage nih.gov | Generally stable, but can be cleaved under harsh conditions wikipedia.org |

Transformations Involving the Methoxyethoxy Chain

The methoxyethoxy chain in this compound is susceptible to specific chemical transformations, primarily involving the cleavage of its ether linkages.

Ether Cleavage and Functional Group Interconversion

Ether cleavage is a common reaction that typically requires strong acidic conditions. wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack, which can occur through either an Sₙ1 or Sₙ2 mechanism depending on the structure of the ether. wikipedia.orglibretexts.org For the primary carbons in the methoxyethoxy chain of this compound, an Sₙ2 mechanism is more likely. Strong hydrohalic acids like HBr and HI are effective reagents for this transformation. wikipedia.org The cleavage would result in the formation of a diol and corresponding alkyl halides.

Functional group interconversion of the resulting hydroxyl groups is a plausible subsequent step. For instance, the newly formed alcohol functionalities could be converted into better leaving groups, such as tosylates or mesylates, and then be subjected to substitution reactions to introduce other functional groups.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are absent from the literature, the mechanisms of key reactions involving its analogous structures can be inferred.

Reaction Pathway Elucidation via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a reaction. wikipedia.orglibretexts.org For reactions involving this compound, several KIE studies on analogous systems can provide insight.

For instance, in the reduction of the carbonyl-like group, a primary deuterium (B1214612) KIE would be expected if the C-H bond formation at the carbonyl carbon is part of the rate-determining step. In the case of ether cleavage under acidic conditions, a secondary KIE might be observed. For example, in Sₙ2 reactions, a small inverse KIE (kH/kD < 1) at the α-carbon is often seen, while in Sₙ1 reactions, a small normal KIE (kH/kD > 1) is typical. wikipedia.org Studies on the β-elimination reaction catalyzed by O-acetylserine sulfhydrylase have utilized primary and α-secondary deuterium KIEs to probe the transition state of the reaction. nih.gov A similar approach could be applied to study enzymatic or chemical degradation pathways of this compound.

The following table presents hypothetical KIE values for potential reactions of this compound based on literature values for analogous reactions.

| Reaction | Position of Isotopic Label | Expected KIE (kH/kD) | Mechanistic Implication | Reference |

| Carbonyl Reduction | α-carbon to carbonyl | > 1 (Primary) | C-H bond formation is rate-determining | nih.gov |

| Sₙ2 Ether Cleavage | α-carbon to ether oxygen | < 1 (Secondary) | Sₙ2 mechanism | wikipedia.org |

| Sₙ1 Ether Cleavage | α-carbon to ether oxygen | > 1 (Secondary) | Sₙ1 mechanism | wikipedia.org |

Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding reaction mechanisms. In the context of this compound, several types of intermediates can be postulated based on the reactivity of analogous compounds.

During the reduction of the activated carboxylic acid, a hydroalumination product can be formed as an intermediate when using alkyl aluminum reagents. mdpi.com In radical-mediated reactions, which could be relevant for oxidative degradation, sulfonyl radical intermediates could be generated. organic-chemistry.org For reactions involving the sulfonyl group itself, such as nucleophilic attack, intermediates like sulfenes could potentially be formed under specific basic conditions. The reaction of β-sultones, which are cyclic sulfonate esters, with nucleophiles proceeds through ring-opening to yield β-hydroxyethanesulfonyl derivatives, suggesting that similar intermediates could be relevant in certain transformations of the sulfonyl moiety. researchgate.net

Modern analytical techniques such as NMR spectroscopy, mass spectrometry, and trapping experiments are instrumental in the detection and characterization of such transient species.

Catalytic Systems and Mechanistic Probes

The study of the chemical reactivity of this compound, a molecule combining a sulfonyl group, an ether linkage, and a carboxylic acid moiety, can be significantly advanced through the application of various catalytic systems and mechanistic probes. While direct catalytic studies on this specific compound are not extensively documented in publicly available literature, the reactivity of its core functional groups has been explored in other molecular contexts. This allows for the extrapolation of potentially effective catalytic systems and the methods to elucidate its reaction mechanisms.

Catalytic approaches to reactions involving sulfonyl compounds often focus on the formation or cleavage of the carbon-sulfur bond. Transition metal-catalyzed cross-coupling reactions are a prominent strategy for forming C-S bonds, with palladium and copper being the most utilized metals. rsc.org For instance, palladium-catalyzed sulfonylation reactions can construct sulfones from various precursors. rsc.org These systems typically involve a palladium catalyst, a ligand, and a base, and can be used to couple sulfonyl-containing fragments with other organic molecules.

In the context of this compound, such catalytic systems could be employed to synthesize the molecule itself or to engage it in further chemical transformations. For example, a palladium-catalyzed coupling of a vinyl or aryl halide with a precursor containing the 2-methoxyethanesulfonyl moiety could be a potential synthetic route. The choice of ligand, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), can be critical in achieving high yields and selectivity in these transformations. nih.gov

Copper-catalyzed reactions also offer a viable pathway for the synthesis and modification of sulfonyl compounds. Copper catalysts, often in the form of Cu(I) salts, can facilitate the formation of C-S bonds, sometimes under milder conditions than their palladium counterparts. rsc.org An interesting approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as a methyl sulfonyl radical source in the presence of a catalytic amount of Cu(I) under an oxygen atmosphere, which could be adapted for more complex sulfonyl compounds. rsc.org

Beyond traditional transition metal catalysis, photocatalytic and radical-initiated reactions have emerged as powerful tools in sulfone chemistry. researchgate.netresearchgate.net These methods often proceed under mild, catalyst-free conditions, relying on visible light to promote the formation of sulfonyl radicals from precursors like sodium sulfinate salts. researchgate.netresearchgate.net Mechanistic investigations into these reactions support the involvement of halogen-bonding complexes that are activated by light. researchgate.net For a molecule like this compound, such radical-based approaches could be used to introduce the sulfonyl group or to functionalize the alpha-carbon of the acetic acid moiety.

The esterification of the carboxylic acid group in this compound represents another key reaction. This can be catalyzed by solid acid catalysts, such as sulfonic acid-functionalized mesoporous materials. uq.edu.au These heterogeneous catalysts offer advantages in terms of reusability and reduced corrosiveness compared to traditional mineral acids like sulfuric acid. uq.edu.au Sulfonic acid-functionalized ionic liquids have also been developed as effective catalysts for esterification reactions. mdpi.com

To probe the mechanisms of reactions involving this compound, a variety of experimental and computational techniques can be employed. Reaction progress kinetic analysis (RPKA) can provide detailed insights into the reaction order and the role of different components in the catalytic cycle. chemrxiv.org Isotopic labeling studies, for instance using ¹⁸O₂, can help to trace the origin of atoms in the final products and elucidate the reaction pathway. rsc.org

Density Functional Theory (DFT) calculations are a powerful computational tool for modeling reaction intermediates and transition states, providing a deeper understanding of the reaction mechanism at a molecular level. chemrxiv.orgacs.org For example, DFT has been used to study the oxidative addition step in palladium-catalyzed reactions and to understand the electronic properties of sulfone-containing molecules. chemrxiv.orgacs.org Spectroscopic techniques such as in-situ NMR and IR can be used to identify and characterize transient intermediates in a reaction mixture.

The table below summarizes some of the potential catalytic systems that could be relevant for studying the reactivity of this compound, based on the known chemistry of its constituent functional groups.

| Catalytic System | Reaction Type | Potential Application for this compound | Mechanistic Probes |

| Palladium(II) acetate (B1210297) / dppp | Decarbonylative Thioetherification | Synthesis from a thioester precursor | Kinetic studies, DFT calculations |

| Copper(I) salts / O₂ | Sulfonylation | Introduction of the sulfonyl group | Isotopic labeling, EPR spectroscopy |

| Visible light / Halogen-bonding complex | Radical-based sulfonylation | Synthesis from a sulfinate salt | In-situ NMR, fluorescence quenching |

| Sulfonic acid-functionalized mesoporous silica | Esterification | Reaction of the carboxylic acid group | Solid-state NMR, TGA-MS |

| Sulfonic acid-functionalized ionic liquids | Esterification | Reaction of the carboxylic acid group | Kinetic studies, viscosity measurements |

Applications of 2 2 Methoxyethanesulfonyl Acetic Acid in Advanced Organic Synthesis

Inability to Document Use as a Building Block for Complex Molecules

Despite searching for the application of 2-(2-Methoxyethanesulfonyl)acetic acid in the construction of various molecular architectures, no specific examples or research findings could be located.

No Documented Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are a cornerstone of modern organic synthesis, valued for their efficiency and atom economy. tcichemicals.comnih.govresearchgate.net These reactions typically involve the combination of three or more reactants in a single step to form a complex product. tcichemicals.com A thorough search of the literature on MCRs did not find any instance where This compound was employed as a reactant. The development of novel MCRs often involves compounds like 8-hydroxyquinoline, arylglyoxals, and Meldrum's acid, but not the subject of this article. mdpi.com

Utility in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) has revolutionized the preparation of complex molecules, most notably peptides and oligonucleotides, by anchoring a starting material to an insoluble polymer support. nih.govimperial.ac.uk This approach simplifies purification, as excess reagents and by-products are removed by simple washing and filtration, and enables the automation of multi-step synthetic sequences. imperial.ac.uk The linker, which connects the molecule to the solid support, is a critical component that dictates the conditions under which the final product can be cleaved from the resin. nih.govbiosynth.com

The unique chemical architecture of this compound makes it an intriguing candidate for the development of specialized linkers, particularly those employing a "safety-catch" strategy. nih.govmdpi.com Safety-catch linkers are designed to be stable throughout the synthetic sequence but can be "activated" by a specific chemical transformation to allow for cleavage under conditions that were previously benign. mdpi.com

The sulfone moiety in this compound is a strong electron-withdrawing group, which imparts significant stability to adjacent chemical bonds, particularly ester linkages formed from its carboxylic acid group. A hypothetical safety-catch linker based on this compound could be attached to a resin (like Merrifield or Wang resin) through its carboxylic acid. The stability of the sulfone would protect this linkage against premature cleavage during various synthetic steps. While not documented for this specific molecule, cleavage could theoretically be initiated by a reaction that modifies or eliminates the sulfonyl group, thereby labilizing the linker for release. This concept is analogous to established sulfoxide-based safety-catch linkers where reduction of a sulfoxide (B87167) to a more electron-donating sulfide (B99878) facilitates acid-catalyzed cleavage. nih.govmdpi.com

Table 1: Comparison of Safety-Catch Linker Activation Strategies

| Linker Type | Inactive State (Stable) | Activation Reaction | Active State (Labile) | Cleavage Condition |

|---|---|---|---|---|

| Sulfoxide-Based | Electron-withdrawing Sulfoxide | Reduction (e.g., with Me₃SiCl, Ph₃P) | Electron-donating Sulfide | Acidolysis (e.g., TFA) |

| Hypothetical Sulfone | Electron-withdrawing Sulfone | Reductive Elimination or Fragmentation | Modified, less stable structure | To be determined |

| Silyl Linker | Silyl Ether | Fluoride Treatment (e.g., TBAF) | Alkoxide | Various |

| Acylsulfonamide | Acylsulfonamide | N-Alkylation | N-Alkyl Acylsulfonamide | Nucleophilic Cleavage |

In the context of Solid-Phase Peptide Synthesis (SPPS), a linker derived from this compound would offer orthogonality to standard protection schemes. chemimpex.com During Fmoc-based SPPS, the linker must be stable to the basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc group removal, while in Boc-based SPPS, it must withstand the acidic conditions (TFA) for Boc deprotection. chemimpex.comuni.lu The inherent stability of the sulfone group suggests that a linker based on this compound could be compatible with both strategies, a hallmark of safety-catch systems. mdpi.com

The methoxyethyl group could also confer favorable properties, such as improved solvation and reduced aggregation of the growing peptide chain, which are known challenges in SPPS, particularly for long or hydrophobic sequences. This is analogous to the use of polyethylene (B3416737) glycol (PEG)-like spacers in linker design to enhance reaction kinetics. nih.gov

Precursor to Functional Materials and Reagents

Beyond solid-phase synthesis, the distinct functional groups of this compound provide handles for its elaboration into more complex molecules with specialized functions.

The synthesis of novel ligands for transition metal catalysis is a cornerstone of modern organic chemistry. The structure of this compound is reminiscent of building blocks used in coordination chemistry. chemimpex.com The carboxylic acid can be readily converted into amides, esters, or other functionalities, while the sulfonyl group and the ether oxygen can act as coordination sites. By coupling the carboxylic acid with various amino compounds, a library of bidentate or tridentate ligands could be generated. These ligands, featuring a combination of hard (oxygen) and borderline (sulfonyl) donor atoms, could be screened for activity in a range of catalytic transformations, such as cross-coupling reactions or asymmetric synthesis.

A hypothetical derivatization is shown below:

Step 1: Activation of the carboxylic acid of this compound (e.g., with a carbodiimide).

Step 2: Coupling with a chiral amine or a pyridine-containing amine to generate a potential bidentate or tridentate ligand.

Step 3: Complexation with a metal precursor (e.g., Pd(OAc)₂, RuCl₃) to form the active catalyst.

Chemical probes are essential tools for studying biological systems. They often consist of a core scaffold that interacts with a biological target, a linker, and a reporter group (e.g., a fluorophore, biotin (B1667282) tag, or photo-crosslinker). The structural features of this compound make it a plausible scaffold for creating such probes.

The sulfonyl group is a common pharmacophore found in many clinically used drugs, and sulfonyl-containing compounds are known to act as enzyme inhibitors. nih.gov This suggests the methoxyethanesulfonyl moiety could serve as the target-binding element. The carboxylic acid provides a convenient attachment point for conjugating reporter groups or for linking to other molecular fragments to enhance binding affinity or selectivity. The hydrophilic methoxyethyl chain could improve the aqueous solubility of the final probe molecule, a critical property for biological assays. chemimpex.com

Table 2: Potential Reporter and Functional Groups for Conjugation

| Group Type | Example | Conjugation Chemistry | Potential Use |

|---|---|---|---|

| Fluorophore | Fluorescein, Rhodamine | Amide bond formation | Fluorescence Microscopy, Flow Cytometry |

| Affinity Tag | Biotin | Amide bond formation | Protein pull-down, Purification |

| Photo-crosslinker | Benzophenone, Diazirine | Amide bond formation | Covalent labeling of target proteins |

| Bioactive Moiety | Known enzyme inhibitor fragment | Amide bond formation | Creating hybrid or targeted inhibitors |

Advanced Spectroscopic Techniques and Structural Elucidation for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-(2-Methoxyethanesulfonyl)acetic acid in solution and in the solid state. It provides detailed information about the chemical environment of each atom, their connectivity, and the dynamic processes the molecule undergoes.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the covalent structure of the molecule.

1D NMR Analysis: The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. The ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, the expected signals are assigned based on chemical shifts (δ) in parts per million (ppm), multiplicity, and integration.

| ¹H NMR Data (500 MHz, CDCl₃) | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (OCH₃) | 3.38 | s (singlet) | - | 3H |

| H-b (-CH₂-O) | 3.75 | t (triplet) | 5.5 | 2H |

| H-c (-CH₂-SO₂) | 3.55 | t (triplet) | 5.5 | 2H |

| H-d (SO₂-CH₂-) | 4.10 | s (singlet) | - | 2H |

| H-e (COOH) | 10.5 (broad) | s (singlet) | - | 1H |

| ¹³C NMR Data (125 MHz, CDCl₃) | |

| Assignment | Chemical Shift (δ, ppm) |

| C-a (OCH₃) | 59.2 |

| C-b (-CH₂-O) | 68.5 |

| C-c (-CH₂-SO₂) | 55.8 |

| C-d (SO₂-CH₂-) | 58.0 |

| C-e (C=O) | 168.4 |

2D NMR Analysis: To definitively link proton and carbon signals and establish connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a key correlation would be observed between the triplets at δ 3.75 ppm (H-b) and δ 3.55 ppm (H-c), confirming the presence of the -CH₂-CH₂- moiety in the methoxyethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms. The assignments from the 1D spectra would be confirmed by the following correlations: δ 3.38 (H-a) with δ 59.2 (C-a); δ 3.75 (H-b) with δ 68.5 (C-b); δ 3.55 (H-c) with δ 55.8 (C-c); and δ 4.10 (H-d) with δ 58.0 (C-d).

HMBC (Heteronuclear Multiple Bond Correlation): This reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

The methoxy (B1213986) protons (H-a, δ 3.38) showing a correlation to the adjacent carbon C-b (δ 68.5).

The methylene (B1212753) protons adjacent to the sulfone group (H-c, δ 3.55) correlating to the sulfone-adjacent carbon of the acetic acid moiety (C-d, δ 58.0).

The methylene protons of the acetic acid moiety (H-d, δ 4.10) showing correlations to both the adjacent sulfone carbon (C-c, δ 55.8) and the carbonyl carbon (C-e, δ 168.4).

Variable temperature (VT) NMR studies can provide insight into the dynamic behavior of this compound, such as rotational barriers and the nature of intermolecular hydrogen bonding. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and line shapes.

For instance, the broad singlet of the carboxylic acid proton (H-e) is expected to shift significantly with temperature changes due to its involvement in hydrogen bonding. At lower temperatures, this signal may sharpen as the rate of exchange with solvent or other molecules decreases. Furthermore, restricted rotation around the C-S or C-C bonds at very low temperatures could potentially lead to the splitting of methylene signals, although the energy barriers for such rotations are generally low for acyclic systems.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of this compound in its solid, crystalline, or amorphous forms. ethz.ch Unlike solution NMR, ssNMR provides information about the molecular conformation and packing in the solid state. Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra. nih.gov

In a crystalline sample, distinct signals would be observed for each crystallographically inequivalent carbon atom. The chemical shifts in the ssNMR spectrum might differ slightly from those in solution due to packing effects and the absence of solvent. Polymorphism, the existence of different crystalline forms, could be readily identified by the appearance of different sets of signals in the ¹³C CP-MAS spectra for each polymorph.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. copernicus.org This is crucial for confirming the identity of this compound in complex reaction mixtures or for verifying the outcome of a synthesis.

| HRMS Data | |

| Molecular Formula | C₅H₁₀O₅S |

| Calculated Monoisotopic Mass | 182.02489 Da |

| Observed m/z [M+H]⁺ | 183.03217 |

| Observed m/z [M+Na]⁺ | 205.01411 |

| Observed m/z [M-H]⁻ | 181.01761 |

The observed exact masses in HRMS would be compared to the calculated values for the expected formula (C₅H₁₀O₅S), with a mass accuracy typically within 5 ppm, thus unequivocally confirming the elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to establish the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. wikipedia.org This technique is invaluable for structural confirmation, especially when distinguishing between isomers. The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several characteristic pathways.

A plausible fragmentation pathway would involve initial cleavages at the bonds adjacent to the stabilizing sulfone and ether functionalities.

| Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 183.03) | ||

| Fragment m/z | Proposed Loss | Proposed Fragment Structure |

| 165.02 | H₂O | Loss of water from the carboxylic acid |

| 137.04 | H₂O + CO | Subsequent loss of carbon monoxide |

| 123.02 | CH₃COOH | Loss of acetic acid |

| 105.01 | H₂O + CH₃COOH | Loss of water and acetic acid |

| 75.02 | C₂H₄O₂S | Cleavage of the sulfonyl-methylene bond |

| 59.04 | C₃H₄O₄S | Cleavage yielding the methoxyethyl fragment |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge—a property known as the collision cross-section (CCS). nih.govresearchgate.net This method is particularly valuable for identifying and distinguishing between different conformers (spatial isomers) of a molecule that may coexist in the gas phase. nih.govresearchgate.net

For this compound, rotation around its single bonds (C-C, C-S, C-O) allows the molecule to adopt various three-dimensional shapes or conformations. These conformers, while having the same mass, would present different shapes to the buffer gas in the ion mobility cell, leading to distinct drift times. IMS-MS could therefore be used to separate a more compact, folded conformer from a more extended, linear one. By measuring the drift time, one can calculate the experimental CCS for each conformer. These experimental values can then be compared to theoretically calculated CCS values for computationally modeled structures to assign specific conformations.

Table 1: Hypothetical IMS-MS Data for Potential Conformers of this compound This table presents illustrative data on how different conformers could be distinguished using IMS-MS. Actual values would require experimental measurement.

| Postulated Conformer | Description | Predicted Drift Time (ms) | Predicted Collision Cross-Section (CCS) (Ų) |

| Extended | Linear arrangement of the methoxyethyl and acetic acid chains. | Higher | Larger |

| Folded | Chains folded back, potentially allowing intramolecular interactions. | Lower | Smaller |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are essential tools for identifying the functional groups within a molecule by probing their characteristic vibrational modes. southampton.ac.uk For this compound, these techniques would confirm the presence of its key chemical motifs: the sulfone (-SO₂-), ether (C-O-C), and carboxylic acid (-COOH) groups. princeton.eduspectroscopyonline.com

The sulfone group exhibits strong, characteristic asymmetric and symmetric stretching vibrations. The carboxylic acid group is readily identified by its carbonyl (C=O) stretch and the broad hydroxyl (O-H) stretch, which is a hallmark of this group due to strong hydrogen bonding. spectroscopyonline.com The ether linkage would be identified by its C-O-C stretching vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on typical frequency ranges for the contained functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 | Broad, Strong (IR) |

| Alkyl (C-H) | C-H Stretch | 2990 - 2850 | Medium (IR, Raman) |

| Carboxylic Acid (C=O) | C=O Stretch (Dimer) | 1720 - 1700 | Strong (IR) |

| Sulfone (-SO₂-) | Asymmetric S=O Stretch | 1350 - 1300 | Strong (IR) |

| Sulfone (-SO₂-) | Symmetric S=O Stretch | 1160 - 1120 | Strong (IR) |

| Ether (C-O-C) | C-O-C Asymmetric Stretch | 1150 - 1085 | Strong (IR) |

Identification of Hydrogen Bonding Networks

The most significant intermolecular interaction for this compound is the hydrogen bonding facilitated by the carboxylic acid group. In the solid state and in concentrated solutions, carboxylic acids typically form strong centrosymmetric dimers, where the hydroxyl group of one molecule hydrogen-bonds to the carbonyl oxygen of a neighboring molecule. spectroscopyonline.comrsc.org

This strong interaction has a profound and easily identifiable effect on the IR spectrum. nih.gov It causes the sharp O-H stretching vibration (typically ~3600 cm⁻¹) of a free hydroxyl group to become a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹. spectroscopyonline.com The C=O stretching frequency also shifts to a lower wavenumber compared to a non-hydrogen-bonded carbonyl. Raman spectroscopy can also detect these interactions, although the changes in the O-H band are often less pronounced than in IR. nih.gov

Conformation-Specific Vibrational Modes

Just as different conformers can be separated by IMS-MS, they can also be distinguished by vibrational spectroscopy. While the fundamental vibrations of the main functional groups may be similar across conformers, the exact frequencies of bending, rocking, and torsional modes, particularly in the "fingerprint region" (< 1500 cm⁻¹), can be unique to each specific 3D structure. nih.gov

Observing distinct vibrational peaks for different conformers in a standard IR or Raman spectrum at room temperature can be challenging due to spectral congestion and broadening. nih.gov However, advanced techniques like 2D-IR spectroscopy or matrix isolation IR (at cryogenic temperatures) could potentially resolve the spectra of individual conformers. A common research approach involves complementing experimental spectra with quantum chemical calculations (e.g., Density Functional Theory) to predict the vibrational frequencies for different stable conformers and match them to the observed spectral features.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. caltech.edunih.gov By diffracting X-rays off a single crystal of this compound, it would be possible to generate a detailed electron density map and build an atomic model of the molecule.

Table 3: Representative Crystallographic Data for a Hypothetical Aliphatic Sulfonyl Carboxylic Acid This table illustrates the type of data obtained from an X-ray crystallography experiment.

| Parameter | Illustrative Value |

| Chemical Formula | C₅H₁₀O₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 9.75 |

| β (°) | 105.2 |

| Volume (ų) | 817.4 |

| Z (molecules/unit cell) | 4 |

| Key H-Bond Distance (O-H···O) | 2.65 Å |

Crystal Engineering of Derivatives

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. The functional groups in this compound—a strong hydrogen-bond donor/acceptor (acid), and multiple hydrogen-bond acceptors (sulfone, ether)—make it an excellent candidate for crystal engineering studies.

By chemically modifying the parent molecule, one can systematically alter the intermolecular interactions to create new crystal structures with tailored properties. For example:

Esterification: Converting the carboxylic acid to an ester would remove the primary hydrogen bond donor, forcing the crystal to pack based on weaker C-H···O and dipole-dipole interactions, likely resulting in a completely different, and potentially less stable, crystal lattice.

Introducing Aromatic Rings: Synthesizing a derivative with an aromatic group could introduce π-π stacking interactions, adding another dimension to the supramolecular assembly.

Co-Crystallization Studies for Supramolecular Interactions

Co-crystallization involves combining two or more different neutral molecules in a single crystal lattice through non-covalent interactions. nih.govcapes.gov.br This technique is widely used to modify the physicochemical properties of a target molecule without altering its covalent structure.

The carboxylic acid group of this compound is an ideal anchor for forming co-crystals. It can form highly predictable and robust hydrogen-bonding patterns, known as supramolecular synthons, with complementary functional groups on a "co-former" molecule. rsc.org For instance:

With Pyridines: It would likely form a strong O-H···N hydrogen bond, creating a well-defined acid-pyridine supramolecular heterosynthon. rsc.org

With Amides: It could form a classic acid-amide heterosynthon through a pair of N-H···O and O-H···O hydrogen bonds.

With Other Carboxylic Acids: It could form mixed-dimer motifs.

These co-crystallization studies would not only explore fundamental principles of molecular recognition and self-assembly but also provide a pathway to new solid forms of the compound. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 2 Methoxyethanesulfonyl Acetic Acid

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and intermolecular interactions over time.

Most flexible molecules, including 2-(2-methoxyethanesulfonyl)acetic acid with its rotatable bonds, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. chemrxiv.orgnih.govresearchgate.net

MD simulations can be used to explore the conformational landscape of this compound by simulating its dynamic behavior. nih.gov By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the dihedral angles that define them. This is crucial for understanding how the molecule's shape influences its physical and biological properties. For example, studies on acetic acid have explored the syn and anti conformations of the carboxylic acid group. chemrxiv.orgnih.gov

Table 2: Hypothetical Conformational Analysis Data for this compound (Note: This table is illustrative, as specific data for the target compound is not publicly available.)

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

| Conformer A | O=C-O-H: ~0° (syn) | 0.00 | 75 |

| Conformer B | C-S-C-C: ~60° (gauche) | 0.85 | 15 |

| Conformer C | C-O-C-C: ~180° (anti) | 1.50 | 10 |

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying solvation effects and intermolecular interactions. utexas.edunih.govresearchgate.net

For this compound, MD simulations could be performed with the molecule surrounded by a box of explicit solvent molecules (e.g., water). These simulations would reveal how the solvent molecules arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions. The radial distribution function (RDF) is a common tool used to analyze these interactions, showing the probability of finding a solvent atom at a certain distance from a solute atom. osti.govnih.gov Understanding these interactions is key to predicting the molecule's solubility and how it interacts with other molecules in a solution. nih.gov

Cheminformatics and QSAR/QSPR Studies (focused on synthetic utility)

Extensive searches of scientific literature and chemical databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focused on the synthetic utility of this compound. General principles of cheminformatics and QSAR/QSPR are well-established in predicting the properties and reactivity of chemical compounds. mdpi.comresearchgate.net These computational tools are frequently employed to streamline synthesis and predict the outcomes of chemical reactions. rsc.orgnih.gov

Predictive Modeling for Reaction Outcomes and Selectivity

There is currently no publicly available research detailing predictive modeling for the reaction outcomes and selectivity specifically for this compound. In broader chemical research, predictive modeling is a powerful tool used to forecast how a molecule will behave in a chemical reaction, which can guide the selection of reagents and reaction conditions to achieve a desired product with high selectivity. Such models are built upon datasets of known reactions and molecular descriptors. researchgate.net

Design of Novel Analogues for Synthetic Applications

While the design of novel analogues is a common strategy in medicinal chemistry and materials science to optimize properties nih.govmdpi.commdpi.com, no specific studies were found that describe the computational design of novel analogues of this compound for synthetic applications. The general approach involves creating virtual libraries of related compounds and using computational methods to predict their properties, thereby identifying candidates with enhanced synthetic utility.

Docking Studies with Relevant Enzyme Active Sites (if applicable to synthetic enzymes, not direct biological targets)

No literature could be located that describes the docking of this compound with the active sites of synthetic enzymes (e.g., for use in biocatalysis). Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used to understand the interaction between a ligand and an enzyme's active site, which can be valuable in designing enzyme-catalyzed synthetic routes. mdpi.commdpi.com

Future Research Directions and Emerging Trends

Integration into Automated and High-Throughput Synthesis Platforms

The drive for efficiency and the need to explore vast chemical spaces for drug discovery and materials science are pushing the integration of compounds like 2-(2-Methoxyethanesulfonyl)acetic acid into automated and high-throughput synthesis platforms. chemspeed.com These systems, which combine robotics, software, and specialized reactors, offer numerous advantages including increased speed, higher reproducibility, and the ability to perform reactions in a safer, more controlled environment. chemspeed.com

Flow chemistry, a cornerstone of automated synthesis, is particularly well-suited for the production of sulfonyl-containing compounds. rsc.orgacs.orgacs.org Continuous flow reactors can manage the often exothermic nature of reactions involving sulfonyl chlorides, key precursors in many synthetic routes, thereby improving process safety. rsc.orgresearchgate.net For a molecule like this compound, a modular flow setup could be envisioned where the core components are assembled in a stepwise, continuous process, minimizing manual handling and purification steps. acs.org High-throughput screening would then allow for the rapid generation of a library of derivatives, where the methoxy (B1213986), ethyl, or acetic acid parts of the molecule are systematically varied to explore structure-activity relationships for various applications. chemspeed.comacs.org

Table 1: Potential Advantages of Automated Synthesis for this compound Derivatives

| Feature | Advantage in Automated/Flow Synthesis | Potential Impact |

| Reaction Control | Precise control over temperature, pressure, and stoichiometry. rsc.org | Higher yields, fewer byproducts, and improved safety, especially for exothermic steps. |

| Scalability | Seamless transition from laboratory-scale to production-scale. acs.org | Faster development and commercialization of new materials or pharmaceuticals. |

| Library Synthesis | Rapid generation of a diverse set of analogues. acs.org | Accelerated discovery of compounds with optimized properties. |

| Safety | Minimized handling of hazardous reagents and intermediates. rsc.orgresearchgate.net | Reduced risk for laboratory personnel. |

Exploration of Novel Catalytic Transformations

The sulfonyl group is a versatile functional group that can participate in a wide array of chemical transformations. nih.gov Future research will likely focus on developing novel catalytic methods to functionalize this compound, unlocking new synthetic pathways and creating molecules with unique properties.

Transition-metal catalysis, photocatalysis, and organocatalysis are all promising areas for the transformation of sulfones. acs.org For instance, new catalysts could enable the selective activation of the C-S bond, allowing the sulfonyl group to be used as a leaving group in cross-coupling reactions. rsc.orgdrugdiscoverynews.com This would dramatically increase the synthetic utility of this compound, enabling its use as a building block for more complex molecules. Furthermore, recent advancements in the hydrosulfonylation of alkenes and alkynes, potentially under catalyst-free conditions, could offer new routes to synthesize derivatives of this compound with high atom economy. acs.orgmdpi.com The development of enantioselective catalytic methods is also a significant trend, which could lead to the synthesis of chiral derivatives of this compound for applications in pharmaceuticals and asymmetric synthesis. nih.govacs.org

Development of Advanced Analytical Methods for In Situ Monitoring of Reactions

To optimize the synthesis of this compound and its derivatives, a deeper understanding of the reaction mechanisms and kinetics is required. Advanced analytical methods that allow for the in situ monitoring of reactions in real-time are becoming increasingly important. spectroscopyonline.com These techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products, offering insights that are often missed with traditional offline analysis. spectroscopyonline.com

Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for in situ monitoring. spectroscopyonline.com For the synthesis of this compound, these methods could be used to track the formation of the sulfonyl group during oxidation or sulfonation steps. nih.govnih.gov For example, the kinetics of the sulfonation process can be correlated with the degree of sulfonation, providing crucial data for process optimization. nih.govresearchgate.net The ability to monitor reactions in real-time is particularly valuable in flow chemistry setups, enabling rapid optimization and control of the manufacturing process. acs.org

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the production of this compound is no exception. Future research will likely focus on developing more sustainable methods for its synthesis, minimizing waste, and using less hazardous reagents. This includes the use of greener solvents, catalyst-free reaction conditions, and renewable starting materials. nih.govmdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly promising avenue for the sustainable synthesis of sulfonyl compounds. researchgate.netorientjchem.org Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. nih.govthieme-connect.com For a molecule like this compound, biocatalytic approaches could be explored for the oxidation of a corresponding sulfide (B99878) precursor to the sulfone. researchgate.netorientjchem.org Furthermore, the use of enzymes could enable the production of enantiomerically pure forms of the compound, which is of great interest for pharmaceutical applications. nih.govalmacgroup.com

Table 2: Comparison of Synthetic Approaches for Sulfones

| Approach | Advantages | Disadvantages | Relevance to this compound |

| Traditional Chemical Synthesis | Well-established methods, broad substrate scope. nih.gov | Often requires harsh conditions, stoichiometric reagents, and can generate significant waste. nih.gov | Current primary route, but with potential for environmental improvements. |

| Modern Catalytic Methods | Higher efficiency, milder conditions, potential for selectivity. acs.orgacs.org | May rely on expensive or toxic metal catalysts. mdpi.com | A key area for future research to improve efficiency and sustainability. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.govthieme-connect.com | Enzyme stability and substrate scope can be limiting. almacgroup.com | An emerging and highly promising approach for green synthesis and production of chiral derivatives. |

Application in Advanced Material Science Precursors (e.g., self-assembling systems)

The unique structural features of this compound, particularly the presence of both hydrogen-bond-donating (carboxylic acid) and -accepting (sulfonyl and ether oxygens) groups, make it an interesting candidate as a precursor for advanced materials, especially in the field of self-assembly. Self-assembly is the spontaneous organization of molecules into ordered structures, and it is a powerful tool for creating functional materials with applications in electronics, nanotechnology, and biomedicine. researchgate.net